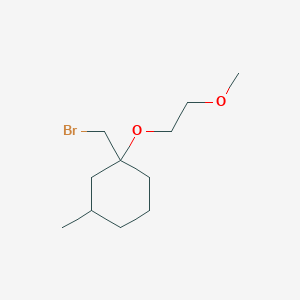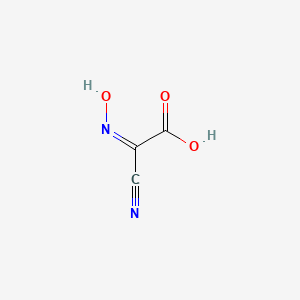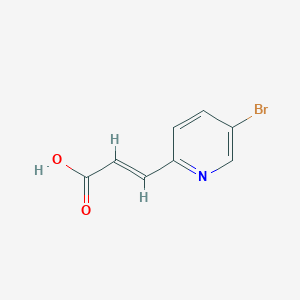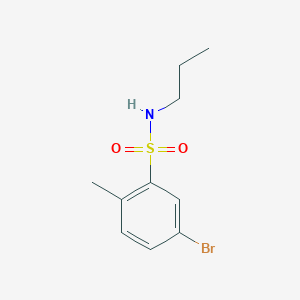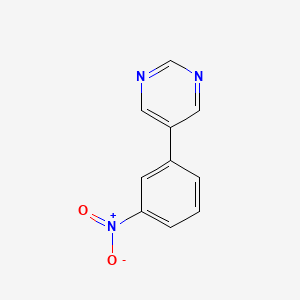
3,4-Dipropyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dipropyl-1h-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of an amine group at the 5-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dipropyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diols with arylhydrazines in the presence of a catalyst such as ruthenium, which facilitates the formation of the pyrazole ring . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form the pyrazole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
3,4-Dipropyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amine group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
3,4-Dipropyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dipropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of kinases or cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dinitro-1H-pyrazol-5-amine: Known for its energetic properties and used in explosives.
3,5-Dinitro-1H-pyrazol-4-amine: Another energetic compound with applications in materials science.
3-Nitro-1H-1,2,4-triazol-5-amine: Used in the design of energetic materials.
Uniqueness
3,4-Dipropyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its nitro-substituted counterparts, it is less likely to be used in energetic materials and more likely to find applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
4,5-dipropyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-5-7-8(6-4-2)11-12-9(7)10/h3-6H2,1-2H3,(H3,10,11,12) |
InChI Key |
PJTFPJGUJAWDMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


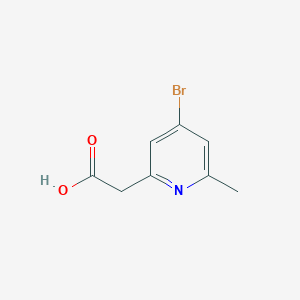
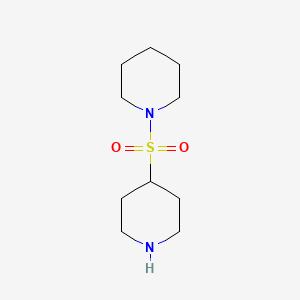


![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)

